molecular formula C11H14Cl2N2O3 B3338287 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea CAS No. 87919-35-5

3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea

Cat. No.: B3338287
CAS No.: 87919-35-5
M. Wt: 293.14 g/mol
InChI Key: BWVHKDBCZGMBIM-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea: is a synthetic organic compound characterized by the presence of a dichlorophenyl group and two hydroxyethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea typically involves the reaction of 3,4-dichloroaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which is subsequently hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: 80-100°C

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro groups (if present) on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or thiourea in polar solvents like ethanol or water.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and inhibition. Its dichlorophenyl group is known to interact with certain enzymes, making it useful in biochemical assays.

Medicine

Medically, derivatives of this compound have been investigated for their potential as therapeutic agents. The presence of hydroxyethyl groups can enhance solubility and bioavailability, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can bind to hydrophobic pockets in proteins, while the hydroxyethyl groups can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
  • 3-(3,4-Dichlorophenyl)-1,1-bis(2-methoxyethyl)urea
  • 3-(3,4-Dichlorophenyl)-1,1-bis(2-ethoxyethyl)urea

Uniqueness

Compared to similar compounds, 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea is unique due to the presence of hydroxyethyl groups, which enhance its solubility and reactivity. This makes it more versatile in various applications, particularly in medicinal chemistry where solubility and bioavailability are crucial.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O3/c12-9-2-1-8(7-10(9)13)14-11(18)15(3-5-16)4-6-17/h1-2,7,16-17H,3-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVHKDBCZGMBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)N(CCO)CCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007869
Record name N'-(3,4-Dichlorophenyl)-N,N-bis(2-hydroxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87919-35-5
Record name 3-(3,4-Dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087919355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(3,4-Dichlorophenyl)-N,N-bis(2-hydroxyethyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-1,1-BIS(2-HYDROXYETHYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-(3,4-dichlorophenyl)-1,1-bis(2-hydroxyethyl)urea
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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